[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with a long name, but let’s break it down. The core structure consists of a phenyl group (a benzene ring) attached to a 3-chloro-1-benzothiophene-2-carboxylate moiety.
- The phenyl group contains a hydrazinylidene functional group, which imparts reactivity and potential biological activity.
- Overall, this compound combines aromatic and heterocyclic features, making it interesting for research and applications.
Vorbereitungsmethoden
- Next, the hydrazide reacts with 3-chloro-1-benzothiophene-2-carboxylic acid under appropriate conditions to yield the desired product.
Synthetic Routes: The synthesis of this compound involves several steps. One possible route starts with the condensation of 4-methylaniline with acetyl hydrazine to form the hydrazide intermediate.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale using standard organic chemistry techniques.
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes various reactions typical of aromatic and carbonyl compounds.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified derivatives of the compound, such as halogenated or nitrated forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may study its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigate its interactions with biological targets (e.g., enzymes, receptors) or its potential as a drug candidate.
Industry: Limited industrial applications, but it could serve as a precursor for specialized chemicals.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of phenyl, hydrazinylidene, and benzothiophene moieties sets it apart.
Similar Compounds:
Eigenschaften
CAS-Nummer |
765284-45-5 |
---|---|
Molekularformel |
C25H18ClN3O4S |
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C25H18ClN3O4S/c1-15-6-10-17(11-7-15)28-23(30)24(31)29-27-14-16-8-12-18(13-9-16)33-25(32)22-21(26)19-4-2-3-5-20(19)34-22/h2-14H,1H3,(H,28,30)(H,29,31)/b27-14+ |
InChI-Schlüssel |
YZZMLCZVHRCULG-MZJWZYIUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.